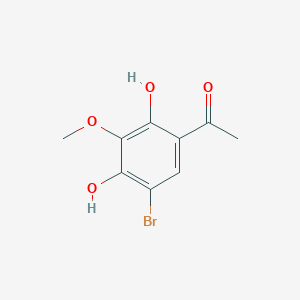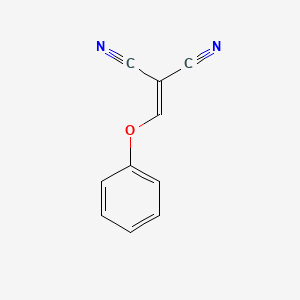
(Phenoxymethylidene)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
(Phenoxymethylidene)propanedinitrile can be synthesized through several methods. One common approach involves the reaction of malononitrile with benzaldehyde in the presence of a base, such as sodium ethoxide, to form the desired product. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques, such as column chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(Phenoxymethylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The phenoxymethylidene group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Primary amines derived from the reduction of nitrile groups.
Substitution: Substituted phenoxymethylidene derivatives.
Scientific Research Applications
(Phenoxymethylidene)propanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including heterocycles and dyes.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Phenoxymethylidene)propanedinitrile involves its interaction with molecular targets through its functional groups. The nitrile groups can participate in nucleophilic addition reactions, while the phenoxymethylidene group can undergo electrophilic aromatic substitution. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Malononitrile: A simpler analog with two nitrile groups.
Benzylidenemalononitrile: A related compound with a benzylidene group instead of phenoxymethylidene.
Phenylacetonitrile: Contains a phenyl group attached to an acetonitrile moiety.
Uniqueness
(Phenoxymethylidene)propanedinitrile is unique due to the presence of both phenoxymethylidene and nitrile groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its utility in synthesizing complex organic molecules make it a valuable compound in scientific research.
Properties
CAS No. |
62309-99-3 |
|---|---|
Molecular Formula |
C10H6N2O |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2-(phenoxymethylidene)propanedinitrile |
InChI |
InChI=1S/C10H6N2O/c11-6-9(7-12)8-13-10-4-2-1-3-5-10/h1-5,8H |
InChI Key |
TZGXYGFCJRHNDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxyethyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate](/img/structure/B14528906.png)

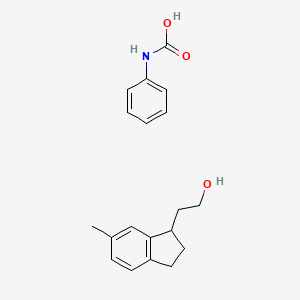
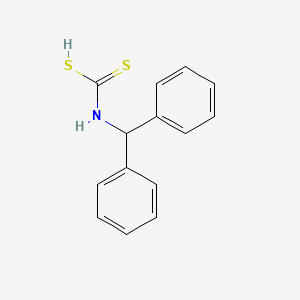
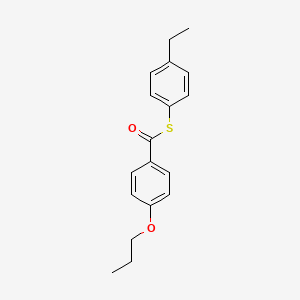
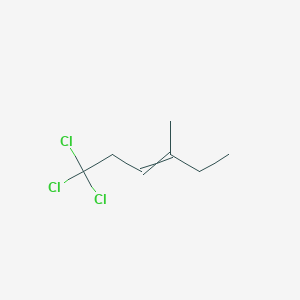
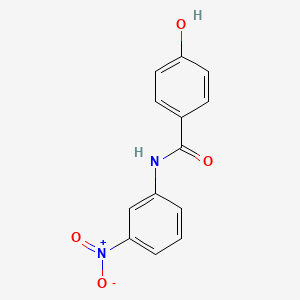
![1-Dodecyl-1,4-diazabicyclo[2.2.2]octan-1-ium nitrate](/img/structure/B14528949.png)
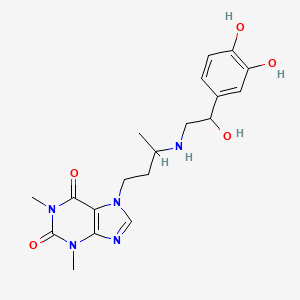
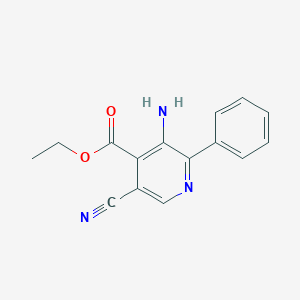
![3-[(4-Methylphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14528970.png)
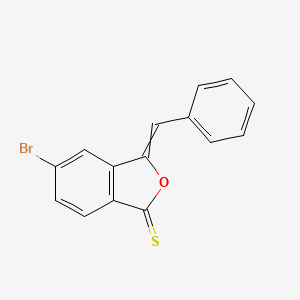
![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclobutane]-3',3'-dicarboxylic acid](/img/structure/B14528994.png)
